molecular formula C15H11ClN2O B402204 7-chloro-3-(3-methylanilino)indol-2-one

7-chloro-3-(3-methylanilino)indol-2-one

Cat. No.: B402204
M. Wt: 270.71g/mol
InChI Key: YCYAZXMGVVIAFP-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-methylanilino)indol-2-one (CAS 33829-03-7) is an indole-2-one derivative featuring a chlorine substituent at the 7-position and a 3-methylanilino group at the 3-position of the indole core. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl-substituted anilino) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71g/mol

IUPAC Name

7-chloro-3-(3-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11ClN2O/c1-9-4-2-5-10(8-9)17-14-11-6-3-7-12(16)13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

YCYAZXMGVVIAFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O

Isomeric SMILES

CC1=CC(=CC=C1)NC2=C3C=CC=C(C3=NC2=O)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=CC=C(C3=NC2=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 7-chloro-3-(3-methylanilino)indol-2-one lies in its substitution pattern. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Molecular Formula Reference
This compound Indol-2-one 7-Cl, 3-(3-methylanilino) C15H11ClN2O
7-Chloro-3-(hydroxyamino)indol-2-one Indol-2-one 7-Cl, 3-(hydroxyamino) C8H5ClN2O2
3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one Indolin-2-one Hydrazone linkage, indole moiety C18H14N7O
(E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one 7-Cl, Schiff base, dichlorophenyl group C22H15Cl3N4O
3-Benzylidene-6-chloroindolin-2-one Indolin-2-one 6-Cl, 3-benzylidene C15H10ClNO

Key Observations :

  • Substituent Effects: The 3-methylanilino group in the target compound may improve lipophilicity compared to the hydroxyamino group in , which has higher polarity due to the -OH moiety.
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) pKa (Predicted) Solubility Insights
This compound Not reported 270.72 Not available Likely moderate (Cl and aromatic groups)
7-Chloro-3-(hydroxyamino)indol-2-one 300 196.59 8.47 Low (high m.p., polar groups)
3,3-Di(2-methyl-1H-indol-3-yl)-1-methylindolin-2-one 291–293 405.49 Not available High crystallinity (95% yield)
7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one Not reported 298.79 Not available Moderate (thiocarbonyl group)

Key Observations :

  • Thermal Stability: The hydroxyamino derivative () exhibits a high melting point (300°C), suggesting strong intermolecular interactions, whereas the target compound’s stability remains uncharacterized.

Key Observations :

  • Antifungal Potential: The quinazolinone derivative in demonstrates significant antifungal activity, attributed to its dichlorophenyl and Schiff base groups. The target compound’s 3-methylanilino group may offer similar bioactivity but requires empirical validation.
  • Safety Profile: Hydroxyamino-substituted indol-2-ones () are marked as irritants, highlighting the need for safety assessments in structural analogs.

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